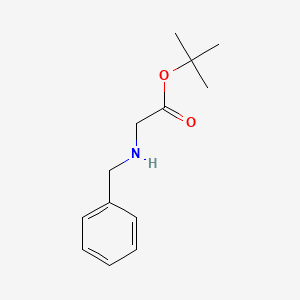

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

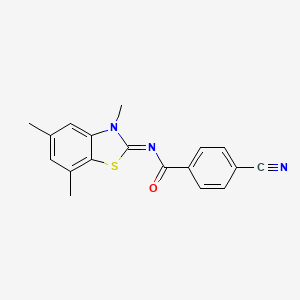

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the triazine and tetrahydropyran rings. The exact synthesis pathway would depend on the specific reactions used to introduce the dimethylamino and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine and tetrahydropyran rings, along with the dimethylamino and phenyl groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazine ring, which is known to participate in various chemical reactions. The dimethylamino groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino groups could make it more soluble in polar solvents .Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of carboxamide derivatives for their cytotoxic activity have been explored, demonstrating potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds displaying IC(50) values less than 10 nM (Deady et al., 2003).

Fluorescent Dyes and Large Stokes Shifts

Research into derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has yielded high yields of fluorescent dyes exhibiting large Stokes shifts, facilitated by intramolecular proton transfer. These dyes have applications in biochemical sensing and imaging due to their pronounced green fluorescence and potential for efficient intramolecular energy transfer processes (Rihn et al., 2012).

Antibacterial and Biofilm Inhibitors

Novel bis(pyrazole-benzofuran) hybrids, through the use of compounds similar to the queried chemical, have shown remarkable antibacterial efficacies and biofilm inhibition activities, suggesting their utility in combating bacterial resistance and biofilm-associated infections. Compound 5e, in particular, exhibited superior inhibitory activity against MRSA and VRE bacterial strains, as well as significant biofilm inhibition, outperforming reference drugs like Ciprofloxacin (Mekky & Sanad, 2020).

DNA Binding Agents and Cytotoxicity

The design and synthesis of bis(9-aminoacridine-4-carboxamides) linked via various chains intended for bisintercalation into DNA have been studied. These compounds aim at inhibiting transcription by forming slow-dissociating DNA complexes, showing potential as cytotoxic agents against cancer cells through mechanisms possibly involving topoisomerase poisons (Wakelin et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without specific information about its intended use, it’s difficult to predict its mechanism of action .

Safety and Hazards

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of preliminary studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-25(2)18-22-16(23-19(24-18)26(3)4)14-21-17(27)20(10-12-28-13-11-20)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMMMVSHSULCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)

![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)

![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)

![N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2734440.png)

![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)

![4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2734443.png)

![4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)